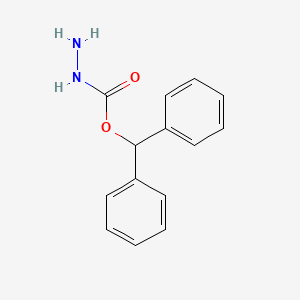

DI(PHENYL)METHYL N-AMINOCARBAMATE

Description

Structure

3D Structure

Properties

CAS No. |

3403-23-4 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzhydryl N-aminocarbamate |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) |

InChI Key |

LKGRPUNUHDQTJB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |

Other CAS No. |

3403-23-4 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Di Phenyl Methyl N Aminocarbamate and Analogues

Preparative Routes to Benzhydryl N-Aminocarbamates (Hydrazinecarboxylic Acid Diphenylmethyl Esters)

The formation of the ester linkage in benzhydryl N-aminocarbamates can be achieved through several effective methodologies, each offering distinct advantages in terms of substrate scope and reaction conditions.

Utilization of Diphenyl Trichloroacetimidate (B1259523) in Esterification Reactions

The reaction of carboxylic acids with trichloroacetimidates serves as a powerful method for esterification. In this context, O-benzyltrichloroacetimidate can be reacted with various nucleophiles, including carboxylic acids, in the presence of a Lewis acid catalyst to form the corresponding esters. syr.edu This approach is applicable to the synthesis of benzhydryl esters, where a suitable benzhydryl trichloroacetimidate would be employed as the alkylating agent for hydrazinecarboxylic acid or its derivatives. The reaction proceeds through the activation of the imidate by a Lewis acid, followed by nucleophilic attack by the carboxylate. This method has been successfully applied in the synthesis of pyrroloindoline natural products. syr.edu

Exploitation of Diphenyldiazomethane in Carbamate (B1207046) Formation

Diphenyldiazomethane is a well-established reagent for the esterification of carboxylic acids under mild conditions. The reaction proceeds via protonation of the diphenyldiazomethane by the carboxylic acid to form a diphenylmethyl cation, which is then trapped by the carboxylate anion. This method avoids the need for harsh activating agents and high temperatures. While direct literature on its specific use for hydrazinecarboxylic acid is sparse, the general reactivity profile of diphenyldiazomethane suggests its utility in forming the benzhydryl ester of N-protected hydrazinecarboxylic acid, which could then be deprotected to yield the target compound.

Innovative Methodologies for the Formation of Hydrazinecarboxylic Acid Esters

The synthesis of hydrazinecarboxylic acid esters, the core structure of benzhydryl N-aminocarbamates, has been approached through various innovative methods. A common strategy involves the reaction of an activated carboxylic acid derivative, such as an acid chloride or an activated ester, with hydrazine (B178648). researchgate.net For instance, preforming activated esters or amides and subsequently reacting them with hydrazine has proven to be an efficient and general process for preparing hydrazides, even for challenging α,β-unsaturated acids. researchgate.net Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering advantages in scalability and safety. osti.gov These methods typically involve the in-situ formation of an ester or acid chloride intermediate followed by reaction with hydrazine hydrate (B1144303). osti.gov

| Method | Description | Key Features | Reference |

| Activated Ester/Amide Method | Pre-formation of an activated ester or amide followed by reaction with hydrazine. | Efficient, general, mild conditions, good yields and purity. | researchgate.net |

| Continuous Flow Synthesis | Reaction of carboxylic acids with hydrazine hydrate in a continuous flow reactor. | Scalable, improved safety for handling hydrazine. | osti.gov |

| Esterification followed by Hydrazinolysis | Esterification of a carboxylic acid followed by reaction with hydrazine hydrate. | A two-step process often used for aromatic esters. | nih.gov |

Synthesis of Diversified N-Aminocarbamate Architectures

The versatility of the N-aminocarbamate scaffold allows for the synthesis of a wide array of derivatives through various synthetic routes, starting from different precursors.

Derivatization from Hydrazine Precursors

Hydrazine and its derivatives are fundamental building blocks for constructing N-aminocarbamate frameworks. The direct reaction of hydrazine hydrate with appropriate carbonyl compounds can lead to the formation of hydrazones, which can be further elaborated. nih.gov A more direct approach involves the reaction of hydrazine with chloroformates. For example, phenyl chloroformate reacts with amines to form phenyl carbamates. nih.gov A similar reaction with hydrazine would be expected to yield a hydrazinecarboxylic acid phenyl ester, a type of N-aminocarbamate. Furthermore, the synthesis of N,N'-diacylhydrazines has been achieved through various methods, highlighting the reactivity of the hydrazine moiety. researchgate.net Recently, the enzymatic incorporation of free hydrazine into natural product biosynthesis has been identified, showcasing nature's strategy for forming N-N bonds. nih.gov

| Hydrazine-based Method | Reactants | Product Type | Reference |

| Reaction with Chloroformates | Hydrazine and Phenyl Chloroformate | Phenyl N-aminocarbamate | nih.gov |

| Condensation with Carbonyls | Hydrazine Hydrate and Carbonyl Compounds | Azines (from symmetrical condensation) | nih.gov |

| Reaction with Isothiocyanates | 2-(9H-carbazol-9-yl)acetohydrazide and Isothiocyanates | N-substituted Hydrazine-1-carbothioamides | nih.gov |

| Catalytic Amide Bond Formation | Carboxylic Acids and Hydrazines with ZnCl₂ catalyst | Amides (with ammonia (B1221849) as a by-product) | rsc.org |

Incorporating N-Aminocarbamate Moieties through Modified Curtius Rearrangements

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.org This isocyanate can then be trapped by a nucleophile, such as an alcohol, to form a carbamate. nih.govorganic-chemistry.org A modified, one-pot version of this reaction allows for the direct conversion of carboxylic acids to carbamates without the isolation of the potentially hazardous acyl azide. orgsyn.org This is often achieved using reagents like diphenylphosphoryl azide (DPPA). orgsyn.orgnih.gov The isocyanate intermediate generated from the rearrangement of an appropriate acyl azide can be reacted with a hydrazine derivative to furnish an N-aminocarbamate structure. This strategy offers a versatile entry into complex N-aminocarbamate architectures, as it is tolerant of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov The development of catalytic, one-pot Curtius rearrangements has further enhanced the utility of this reaction for the synthesis of various amine derivatives. google.com

| Curtius Rearrangement Variant | Key Reagents | Intermediate | Final Product | Reference |

| Classical Curtius Rearrangement | Carboxylic Acid -> Acyl Azide | Isocyanate | Amine/Urethane/Urea (B33335) | nih.govorganic-chemistry.org |

| Modified One-Pot Rearrangement | Carboxylic Acid, DPPA, Alcohol | Isocyanate | Carbamate | orgsyn.orgnih.gov |

| Catalytic One-Pot Rearrangement | Carboxylic Acid, Azide Source, Catalyst (e.g., DMAP, Cu(OAc)₂) | Isocyanate | Protected Amine | google.com |

Transcarbamoylation Approaches for Structural Elaboration

Transcarbamoylation serves as a powerful and direct method for the synthesis of carbamates by transferring a carbamoyl (B1232498) group from a donor molecule to a nucleophilic acceptor, such as an alcohol or an amine. This approach avoids the use of hazardous reagents like phosgene (B1210022) or isocyanates. organic-chemistry.orgnih.gov Catalysts, particularly metal-based ones, are often employed to facilitate this transformation under mild conditions, making it suitable for structurally complex molecules with sensitive functional groups.

Research has demonstrated the efficacy of various catalysts in promoting transcarbamoylation. For instance, tin catalysts have been successfully used for the reaction between alcohols and donor molecules like phenyl carbamate or methyl carbamate. organic-chemistry.org Similarly, indium triflate has been shown to effectively catalyze the synthesis of primary carbamates using urea as a green and readily available carbonyl source. organic-chemistry.org These methods are characterized by their tolerance of a broad range of functional groups and often proceed with high yields.

The general mechanism involves the activation of the carbamate donor by the catalyst, followed by nucleophilic attack from the substrate (e.g., an alcohol). The reaction conditions are typically mild, often requiring heating in a solvent like toluene (B28343). organic-chemistry.org This methodology allows for the structural elaboration of molecules by introducing the carbamate moiety, which can be crucial for modulating the biological and physicochemical properties of a parent compound. acs.org For the synthesis of di(phenyl)methyl N-aminocarbamate analogues, a suitable N-amino alcohol could be reacted with a simple carbamate donor in the presence of an appropriate catalyst.

Table 1: Catalytic Transcarbamoylation for Carbamate Synthesis

| Catalyst | Carbamoyl Donor | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tin Compound | Phenyl Carbamate | Primary & Secondary Alcohols | Toluene, 90°C | Good | organic-chemistry.org |

This table illustrates representative catalytic systems for transcarbamoylation reactions, showcasing the versatility of the method for different substrates.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis integrates the selectivity of biocatalysts with the efficiency of chemical transformations, offering a powerful strategy for constructing complex molecules. nih.gov This approach is particularly valuable for synthesizing chiral compounds with high enantiomeric purity, often eliminating the need for protecting groups and reducing the number of synthetic steps. nih.govnih.gov

Biocatalytic pathways for carbamate synthesis frequently employ enzymes such as lipases, proteases, or transaminases. nih.govnih.gov For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been utilized in continuous flow processes to produce valuable Cbz-carbamate products. nih.gov Such systems can be coupled with chemical reactions, like the Curtius rearrangement, to create streamlined, multi-step syntheses in a single, telescoped process. nih.gov This highlights the potential of combining biocatalysis with modern synthesis technologies to create important chemical building blocks efficiently. nih.gov

The development of novel chemoenzymatic cascades continues to expand the synthetic toolbox. One-pot processes combining enzymatic transamination with chemical reduction have been developed to produce cyclic amino acid derivatives. nih.gov In these pathways, an enzyme stereoselectively installs an amino group, which can then undergo further chemical modification in the same reaction vessel. This strategy leverages the exquisite selectivity of enzymes to control stereochemistry, a critical aspect in the synthesis of bioactive molecules. nih.govnih.gov While direct chemoenzymatic synthesis of this compound is not prominently documented, the principles can be applied to its precursors, for instance, by using an enzyme to resolve a racemic amino alcohol before its carbamoylation.

Protecting Group Strategies Involving the N-Aminocarbamate

The carbamate functional group is widely used as a protecting group for amines in multi-step organic synthesis due to its stability and the variety of conditions available for its selective removal. wikipedia.orgnih.gov The choice of the O-substituent on the carbamate dictates the specific cleavage conditions required.

Selective Formation and Cleavage of Benzhydryl Carbamates via Hydrogenolysis

The benzhydryl (diphenylmethyl) group is a valuable protecting group for amines, forming a benzhydryl carbamate. Its removal under mild conditions via catalytic hydrogenolysis makes it particularly useful in the synthesis of sensitive and complex molecules. wikipedia.orgacsgcipr.org

Formation: The formation of a benzhydryl carbamate typically involves the reaction of an amine with a suitable benzhydryl-based reagent, such as benzhydryl chloroformate or another activated carbonate derivative. This reaction is analogous to the widely used methods for introducing other carbamate protecting groups like the benzyloxycarbonyl (Cbz) group. acs.org

Cleavage via Hydrogenolysis: Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen (H₂). For benzhydryl carbamates, this process is typically carried out in the presence of a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). wikipedia.orgacsgcipr.org The reaction is often performed in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen gas.

The key advantage of hydrogenolysis is its high selectivity. It efficiently cleaves the C-O bond of the benzhydryl group without affecting many other functional groups that might be sensitive to acidic or basic conditions. nih.govacsgcipr.org The byproducts of the reaction are typically diphenylmethane (B89790) (or toluene in the case of a benzyl (B1604629) group) and carbon dioxide, which are volatile and easily removed, simplifying product purification. acsgcipr.org This clean and mild deprotection strategy is a cornerstone of peptide synthesis and the preparation of complex pharmaceuticals where functional group compatibility is paramount. nih.gov

Table 2: Representative Conditions for Hydrogenolytic Cleavage of Benzyl-type Carbamates

| Protecting Group | Substrate Type | Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Amines | 10% Pd/C | Methanol/Ethanol | H₂, rt, 1 atm | Amine, Toluene, CO₂ | wikipedia.org |

| Benzhydryl (Bzh) | Amines | Pd/C | Various | H₂, rt | Amine, Diphenylmethane, CO₂ | wikipedia.orgacsgcipr.org |

This table presents typical conditions for the removal of benzyl-type protecting groups, including the benzhydryl group, via catalytic hydrogenolysis.

Mechanistic Insights into the Reactivity and Transformations of Di Phenyl Methyl N Aminocarbamate

Reactivity Profiles of the Hydrazinecarboxylic Acid Diphenylmethyl Ester Moiety

The reactivity of di(phenyl)methyl N-aminocarbamate is largely dictated by the electronic and steric properties of its constituent functional groups. The interplay between the N-amino group, the carbamate (B1207046) linkage, and the diphenylmethyl ester influences its behavior in various chemical environments.

Nucleophilic and Electrophilic Reactivity of the Nitrogen Centers

The this compound molecule possesses two nitrogen atoms with differing reactivity profiles. The terminal amino group (-NH2) is generally considered the more nucleophilic center. This enhanced nucleophilicity, often referred to as the alpha-effect, is a known characteristic of hydrazines, where the presence of an adjacent atom with lone pair electrons increases the reactivity of the nucleophilic center. researchgate.net However, the nucleophilicity of hydrazines does not always surpass that of corresponding alkylamines, and the reactivity is highly dependent on the specific reaction conditions and the electrophile involved. researchgate.net In contrast, the nitrogen atom of the carbamate linkage is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, a phenomenon known as amide resonance. nih.gov This resonance imparts a partial double bond character to the C-N bond, reducing the availability of the lone pair for nucleophilic attack. nih.gov

Conversely, the nitrogen centers can also exhibit electrophilic character under certain conditions. Electrophilic amination reactions typically involve nitrogen species bearing electron-withdrawing groups, which render the nitrogen atom susceptible to attack by nucleophiles. wikipedia.org In the context of this compound, derivatization of the amino group with a strong electron-withdrawing group could induce electrophilicity, enabling reactions with carbanions or other nucleophiles.

Cleavage and Decarboxylation Pathways

The cleavage of the this compound can proceed through several pathways, primarily involving the ester or the carbamate bond. The diphenylmethyl (benzhydryl) group is a well-known protecting group for alcohols, carboxylic acids, and amines, valued for its stability under basic and nucleophilic conditions but susceptibility to cleavage under acidic conditions or through hydrogenolysis. wikipedia.org

Acid-Catalyzed Cleavage: Under acidic conditions, the ester oxygen is protonated, followed by the departure of the stable diphenylmethyl cation. This process is facilitated by the formation of a resonance-stabilized carbocation. The mechanism of acid-catalyzed decomposition of related dithiocarbamates has been shown to be complex, with the pH-rate profiles indicating different reactive species depending on the acidity of the medium. nih.gov

Base-Catalyzed Cleavage: The hydrolysis of carbamates in basic media is a well-studied process. For N-monosubstituted carbamates, the reaction often proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism, involving the deprotonation of the nitrogen followed by the elimination of the leaving group to form an isocyanate intermediate. This intermediate is then rapidly attacked by the base to yield the corresponding amine and carbonate. nih.govresearchgate.net

Decarboxylation: Decarboxylation, the removal of carbon dioxide, is another potential transformation. While simple carboxylic acids are generally resistant to decarboxylation, the presence of specific activating groups can facilitate this process. For hydrazinecarboxylic acid derivatives, the mechanism of decarboxylation is not as extensively documented as for other classes of compounds. The stability of the resulting carbanion or the formation of a cyclic transition state can influence the feasibility of this reaction.

Controlled Functionalization and Derivatization Reactions

The distinct reactivity of the functional groups in this compound allows for its use in a variety of controlled derivatization reactions, leading to the formation of more complex molecules, including important nitrogen-containing heterocycles.

Condensation Reactions with Carbonyl Compounds

The nucleophilic terminal amino group of this compound readily undergoes condensation reactions with aldehydes and ketones. This reaction, a classic example of nucleophilic addition to a carbonyl group followed by elimination of water, results in the formation of the corresponding N-carbamoyl hydrazones. youtube.comlibretexts.orgyoutube.comchemguide.co.uk The general mechanism involves the initial attack of the -NH2 group on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product. youtube.com

These condensation reactions are fundamental in synthetic chemistry and serve as a gateway to a diverse range of further transformations. The resulting hydrazones can be isolated and used as intermediates in the synthesis of various heterocyclic systems. youtube.com

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aldehyde | N-Carbamoyl Hydrazone |

| This compound | Ketone | N-Carbamoyl Hydrazone |

Transformations Leading to Nitrogen-Containing Heterocycles

The derivatives of this compound, particularly the hydrazones formed from condensation reactions, are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. For instance, the condensation of a hydrazine with a 1,3-diketone, followed by cyclization and dehydration, is a common route to substituted pyrazoles. nih.gov Similarly, pyrazolone (B3327878) derivatives can be synthesized through cyclization reactions of suitable precursors. nih.gov

Triazoles: 1,2,4-Triazoles can be synthesized through various routes, including the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazides with appropriate reagents. While direct synthesis from this compound is not extensively documented, its derivatives can be envisioned as key intermediates. For example, dithiocarbamate (B8719985) derivatives have been used to synthesize triazole compounds. nih.gov The synthesis of N-substituted triazoles often involves the reaction of a hydrazine with a compound containing a C=N bond, followed by cyclization. nih.gov

| Starting Material Derivative | Reagent(s) | Heterocyclic Product |

| Hydrazone | 1,3-Dicarbonyl compound | Pyrazole |

| Thio-derivative | Cyclizing agent | Triazole |

Reduction of Nitroaryl Carbamates to Aminocarbamates

The reduction of a nitro group on an aromatic ring to an amine is a fundamental transformation in organic synthesis. When a nitroaryl group is part of a carbamate structure, such as a hypothetical nitro-substituted di(phenyl)methyl N-arylcarbamate, this reduction can be achieved using various catalytic hydrogenation methods. nih.govgoogle.comgoogle.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum, and nickel-based catalysts. nih.govresearchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas. The process involves the chemoselective reduction of the nitro group while preserving the carbamate and ester functionalities. This selectivity is crucial for the synthesis of aminocarbamates, which can then be used in further synthetic manipulations. The use of certain catalyst systems, such as those involving vanadium compounds, can help to minimize the formation of undesired byproducts like hydroxylamines. google.com

| Substrate | Catalyst | Product |

| Nitroaryl Diphenylmethyl Carbamate | Pd/C, H₂ | Aminoaryl Diphenylmethyl Carbamate |

| Nitroaryl Diphenylmethyl Carbamate | Raney Ni, H₂ | Aminoaryl Diphenylmethyl Carbamate |

| Nitroaryl Diphenylmethyl Carbamate | PtO₂, H₂ | Aminoaryl Diphenylmethyl Carbamate |

Elucidation of Reaction Mechanisms

The reactivity of carbamates is largely dictated by the nature of the substituents on the nitrogen and oxygen atoms. For a compound like this compound, the bulky di(phenyl)methyl (benzhydryl) group on the oxygen and the amino group on the nitrogen are expected to be key determinants of its chemical behavior.

Investigation of Transition States and Intermediates

Without specific experimental or computational studies on this compound, any discussion of its transition states and intermediates remains theoretical. Generally, the reactions of carbamates can proceed through several mechanistic pathways. For instance, the hydrolysis of carbamates can occur via an E1cb-type mechanism, particularly for those derived from primary amines, which involves the formation of an isocyanate intermediate. nih.gov The stability of the di(phenyl)methyl cation could also suggest the possibility of pathways involving its departure as a leaving group, leading to a carbamate anion or subsequent decarboxylation.

A hypothetical reaction pathway for the decomposition of a primary N-aminocarbamate could involve the formation of an N-nitrene intermediate, although such pathways are highly speculative without direct evidence. Computational studies would be invaluable in mapping the potential energy surface and identifying the most likely transition states and intermediates for the reactions of this compound.

Studies on Amide Resonance and Conformational Restriction in Carbamates

The carbamate functional group is characterized by amide-like resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, which restricts rotation and influences the molecule's conformation.

Amide Resonance:

The resonance in carbamates is a key factor in their stability and reactivity. This delocalization of electrons can be represented by the following resonance structures:

This resonance stabilization makes the carbamate group generally less reactive than a corresponding ester or acyl chloride.

Conformational Restriction:

The study of conformational restriction is a critical aspect of medicinal chemistry, where controlling the shape of a molecule can enhance its binding affinity and selectivity for a biological target. While no specific studies on the conformational analysis of this compound were found, the general principles of steric hindrance and electronic effects in carbamates would apply.

Spectroscopic and Advanced Structural Characterization of Di Phenyl Methyl N Aminocarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of DI(PHENYL)METHYL N-AMINOCARBAMATE.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, allowing for the identification of different functional groups and structural motifs. organicchemistrydata.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, the single methine proton of the diphenylmethyl group, and the protons of the N-amino group. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The methine proton (CH), being attached to both an oxygen atom and two phenyl rings, would be significantly deshielded and is predicted to have a chemical shift around 6-7 ppm. The two protons of the amino group (-NH₂) would typically produce a broad singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. nih.gov Key expected signals include those for the carbonyl carbon (C=O) of the carbamate (B1207046) group, typically found in the 153-160 ppm region. rsc.orgrsc.org The methine carbon (CH) would appear around 70-80 ppm, while the carbons of the phenyl rings would resonate in the 120-140 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.2 - 7.5 | Complex multiplet pattern expected. |

| Methine Proton | ¹H | 6.0 - 7.0 | Singlet, deshielded by oxygen and phenyl groups. |

| Amino Protons | ¹H | Variable | Broad singlet, chemical shift is solvent-dependent. |

| Carbonyl Carbon | ¹³C | 153 - 160 | Characteristic for carbamate functional group. rsc.org |

| Phenyl Carbons | ¹³C | 120 - 140 | Multiple signals for ipso, ortho, meta, and para carbons. |

| Methine Carbon | ¹³C | 70 - 80 | Signal for the carbon of the CH(Ph)₂ group. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecule's connectivity, a series of two-dimensional (2D) NMR experiments are employed. youtube.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would primarily confirm the absence of coupling for the isolated methine proton.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comnih.gov This technique would be used to definitively link the ¹H signal of the methine proton to its corresponding ¹³C signal and the aromatic protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space, regardless of whether they are bonded. It is invaluable for determining the molecule's preferred conformation in solution. A NOESY spectrum could reveal correlations between the methine proton and the ortho-protons of the phenyl rings, providing insight into the spatial arrangement of these groups.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |

|---|---|---|

| COSY | Shows ¹H-¹H spin-spin coupling | Confirms lack of coupling partners for the methine proton. |

| HSQC | Shows direct ¹H-¹³C (1-bond) correlations | Links methine ¹H to methine ¹³C; aromatic ¹H to aromatic ¹³C. |

| HMBC | Shows long-range ¹H-¹³C (2-3 bond) correlations | Methine ¹H ↔ Carbonyl C=O; Methine ¹H ↔ Phenyl ipso-Carbons; -NH₂ ¹H ↔ Carbonyl C=O. |

| NOESY | Shows ¹H-¹H through-space correlations | Methine ¹H ↔ Phenyl ortho-Protons. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₁₄H₁₄N₂O₂), the nominal molecular weight is 242 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) would be observed at m/z 242 or 243, respectively. The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with the proposed structure. libretexts.org

Upon ionization, the molecule fragments in predictable ways. A primary fragmentation pathway for carbamates involves the loss of specific neutral molecules. nih.govnih.gov For this compound, the most anticipated fragmentation would be the cleavage of the C-O bond to form the highly stable diphenylmethyl cation at m/z 167. This fragment would likely be the base peak in the spectrum. Other potential fragmentations could involve the loss of CO₂ (44 Da) or the entire aminocarbamate group. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. hpst.cz This precision allows for the unambiguous determination of the elemental formula. For the protonated molecule [C₁₄H₁₄N₂O₂ + H]⁺, HRMS would be expected to yield an m/z value of approximately 243.1128, confirming the molecular formula and ruling out other possible structures with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. youtube.com The resulting spectrum provides a "fingerprint" of the molecule's functional groups. youtube.com

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features. The N-amino group (-NH₂) should give rise to two distinct stretching bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine. orgchemboulder.comyoutube.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carbamate is expected around 1720-1700 cm⁻¹. rsc.org Other significant peaks include C-H stretches for the aromatic rings (above 3000 cm⁻¹) and the methine group (below 3000 cm⁻¹), as well as a C-O stretching vibration around 1250-1200 cm⁻¹. rsc.org

Table 3: Predicted Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium-Weak |

| Carbonyl (C=O) | C=O Stretch | 1720 - 1700 | Strong, Sharp |

| N-Amino (-NH₂) | N-H Bend (Scissor) | 1650 - 1580 | Medium |

| Carbamate (O-C=O) | C-O Stretch | 1250 - 1200 | Strong |

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

While NMR spectroscopy reveals the structure in solution, X-ray diffraction analysis provides the precise three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown. colostate.edu This technique scatters X-rays off the electron clouds of the atoms in a crystal, producing a diffraction pattern that can be used to calculate the exact position of every atom. mdpi.com

For this compound, an X-ray crystal structure would definitively confirm its atomic connectivity and provide precise bond lengths and angles. mdpi.com Of particular interest would be the conformation of the molecule, including the torsion angles defining the orientation of the two phenyl rings relative to each other and to the carbamate group. nih.gov

Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice. It is highly probable that intermolecular hydrogen bonds would be a dominant feature of the crystal packing. Specifically, hydrogen bonds could form between the hydrogen atoms of the N-amino group of one molecule and the carbonyl oxygen atom of a neighboring molecule, leading to the formation of dimers or extended chain-like structures.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxyethylcarbamate |

| bis(2-Hydroxyethyl)carbamate |

| Piperazine-1-carboxylate |

| 3-Hydroxyl carbofuran |

| Diphenylmethane (B89790) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Studies

Chiroptical spectroscopy techniques are indispensable for the stereochemical analysis of chiral molecules, providing information on the absolute configuration and conformational preferences of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, is a particularly powerful method for these studies.

Detailed research findings on the ECD spectra of the enantiomers of this compound would be presented here. This would include a discussion of the observed Cotton effects, their signs (positive or negative), and their correlation to the electronic transitions within the molecule's chromophores. The relationship between the experimental ECD spectrum and the absolute configuration of each enantiomer, often supported by quantum chemical calculations, would be detailed.

Data Table: Electronic Circular Dichroism (ECD) Data for this compound Enantiomers

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| Data Not Available | Data Not Available |

Computational and Theoretical Chemistry Studies on Di Phenyl Methyl N Aminocarbamate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic structure, molecular geometry, and bonding characteristics of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution and energy.

Ab initio and Density Functional Theory (DFT) are the two primary classes of quantum chemical methods used to study molecular systems.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. HF methods provide a foundational approximation, while MP2 improves upon it by incorporating electron correlation, which is crucial for accurately describing molecular interactions. For a molecule like DI(PHENYL)METHYL N-AMINOCARBAMATE, ab initio calculations can be used to obtain an optimized geometry and to analyze the fundamental electronic properties.

Density Functional Theory (DFT): DFT has become the most widely used method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density. Functionals, such as the popular B3LYP or PBE0, are used to approximate the exchange and correlation energies.

For this compound, a DFT study would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms.

Frequency Calculation: To confirm the optimized structure is a true energy minimum and to predict vibrational spectra.

Analysis of Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with accepting electrons. In carbamates, the HOMO is often located on the aromatic ring or the heteroatoms of the carbamoyl (B1232498) group, while the LUMO is typically centered on the carbonyl carbon, suggesting this site is susceptible to nucleophilic attack. mdpi.com

Calculation of Reactivity Descriptors: Using the energies of the HOMO and LUMO, descriptors such as chemical hardness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net

A representative table of DFT-calculated electronic properties for analogous carbamate (B1207046) compounds is shown below.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

| Methyl N-phenylcarbamate | -8.5 | -0.5 | 8.0 | 1.98 |

| Ethyl N-phenylcarbamate | -8.4 | -0.4 | 8.0 | 1.95 |

| Phenyl N-methylcarbamate | -8.6 | -0.8 | 7.8 | 2.25 |

This is an interactive data table based on representative values for analogous compounds.

Prediction of Spectroscopic Properties

Computational methods are routinely used to predict various types of spectra, which aids in the interpretation of experimental data. For this compound, DFT calculations could predict:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions, such as the characteristic C=O stretch of the carbamate group or the N-H bending modes. Studies on methylcarbamate have shown that methods like B3LYP with appropriate basis sets (e.g., 6-311++G(2d,p)) can reproduce experimental vibrational spectra with good accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting ¹H and ¹³C NMR chemical shifts. longdom.orgresearchgate.net By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. This is useful for confirming the molecular structure and assigning signals in complex molecules. For instance, in N-substituted β-carboline analogs, the presence of a C=O ester group was confirmed by a ¹³C NMR peak around 166-171 ppm, and an N-H proton was identified near 11.58 ppm in the ¹H NMR spectrum. mdpi.com

Conformational Landscape Analysis and Isomeric Stabilities

The carbamate functional group features a pseudo double bond character in the C-N bond due to amide resonance, which restricts free rotation. nih.gov This gives rise to the possibility of syn and anti conformers. For most carbamates, the anti rotamer (where the larger groups are on opposite sides of the C-N bond) is generally more stable by 1.0–1.5 kcal/mol due to reduced steric hindrance and favorable electrostatic interactions. nih.gov

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., around the C-O, C-N, and N-N bonds) to identify all possible low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer using a reliable method like DFT.

Energy Calculation: Calculating the relative Gibbs free energies of each stable conformer to determine their populations at a given temperature. Studies on other carbamates have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. chemrxiv.org The bulky diphenylmethyl group would introduce significant steric constraints, likely favoring extended conformations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions, identifying transition states (TS), and determining activation energies. For the synthesis of this compound, which could potentially be formed from diphenylmethanol, an amine source, and a carbonyl source, DFT could be used to model the proposed reaction pathway.

A theoretical investigation into the synthesis of this compound would provide crucial insights into:

The structure and stability of all intermediates and transition states.

The activation energy for each step, identifying the rate-determining step of the reaction.

| Reaction Step (Representative Pd-Catalyzed Carbamate Synthesis) | Species | Relative Energy (kcal/mol) |

| Reactants | Reactant Complex | 0.0 |

| Ligand Dissociation | Intermediate 1 | +15.2 |

| First Transition State | TS1 | +25.8 |

| Product Formation | Product Complex | -84.7 |

This is an interactive data table based on representative values from analogous reaction modeling studies. mdpi.com

Molecular Docking and Molecular Dynamics Simulations of Carbamate-Containing Analogues

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. These methods are central to drug discovery and design. While specific docking studies on this compound are not documented, numerous studies on carbamate-containing analogues demonstrate the utility of this approach. Carbamates are well-known inhibitors of cholinesterase enzymes, which are key targets in Alzheimer's disease treatment. nih.govnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a protein's active site and estimates the binding affinity. For carbamate analogues, docking studies have successfully identified key interactions, such as hydrogen bonds and π-π stacking with amino acid residues like tyrosine and phenylalanine in the active site of cholinesterases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, typically nanoseconds to microseconds. These simulations assess the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. For example, MD simulations of tacrine-carbamate derivatives were used to understand their binding modes as pseudo-irreversible inhibitors of acetylcholinesterase. nih.gov

The table below summarizes typical results from a molecular docking study of carbamate analogues against an enzyme target.

| Compound Analogue | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Tacrine-Carbamate 6k | Acetylcholinesterase | -12.5 | Tyr70, Trp84, Tyr334 |

| Tacrine-Carbamate 6k | Butyrylcholinesterase | -11.8 | Trp82, Tyr332 |

| Arylaminopropanone 3 | Acetylcholinesterase | -9.7 | Trp84, Phe330, Tyr334 |

This is an interactive data table based on findings for analogous compounds. nih.govnih.gov

Applications of Di Phenyl Methyl N Aminocarbamate and Its Derivatives in Advanced Synthetic Chemistry

Building Blocks in Complex Organic Synthesis

The unique structure of di(phenyl)methyl N-aminocarbamate allows it to serve as a valuable precursor in the synthesis of diverse and complex organic molecules. The diphenylmethyl (DPM) group functions as a sterically bulky and acid-sensitive protecting group, while the N-aminocarbamate portion provides a reactive handle for further functionalization, particularly for introducing nitrogen-containing motifs.

Precursors for N-Methyl Amino Acids and Peptidomimetics

N-methylated amino acids are crucial components of many biologically active peptides, enhancing properties such as metabolic stability, membrane permeability, and conformational rigidity. google.comnih.gov The synthesis of peptides containing these modified amino acids often requires specialized building blocks. While direct methylation of peptides is challenging, the use of protected N-methyl amino acid precursors is a common and effective strategy. researchgate.netmonash.edu

This compound can be envisioned as a scaffold for generating such precursors. The synthesis would involve methylation of the terminal nitrogen of the hydrazine-like N-amino group, followed by transformation of the carbamate (B1207046) into a carboxylic acid functionality. A general route involves leveraging oxazolidinone chemistry, where protected amino acids are cyclized and then reductively cleaved to yield the N-methyl amino acid. google.com The diphenylmethyl group, a well-established protecting group in peptide synthesis, offers advantages due to its stability during peptide chain elongation and its facile removal under acidic conditions, often with trifluoroacetic acid (TFA). acs.orgrsc.org This flexibility is beneficial in complex syntheses where mild deprotection conditions are necessary to preserve other sensitive functionalities. nih.gov

Furthermore, the structural motifs derived from such precursors are integral to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov The N-benzhydryl group itself has been shown to induce specific conformations, such as β-turns, which are critical for biological activity. nih.gov

Table 1: Synthetic Methods for N-Methyl Amino Acids

| Method | Description | Key Reagents | Advantages | Challenges | Citation |

|---|---|---|---|---|---|

| Reductive Amination | Direct methylation of an amino acid using formaldehyde (B43269) and a reducing agent. | Formaldehyde, Formic Acid (Eschweiler-Clarke) | Traditional and common method. | Harsh conditions, potential for over-methylation and racemization. | researchgate.net |

| o-NBS Activation | Activation of the amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. | o-NBS-Cl, Methyl p-nitrobenzenesulfonate | Efficient solid-phase method. | Requires specific activating and methylating agents. | researchgate.net |

| Oxazolidinone Route | Cyclization of a protected amino acid to an oxazolidinone, followed by reductive cleavage. | Carbamates, Reducing agents (e.g., LiAlH₄) | Versatile, applicable to many amino acids. | Multi-step process. | google.com |

| Mitsunobu Reaction | N-methylation under Mitsunobu conditions. | DEAD, PPh₃, CH₃OH | Mild conditions. | Stoichiometric phosphine (B1218219) oxide waste. | researchgate.net |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazolidines)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. frontiersin.orgmdpi.com The hydrazine (B178648) moiety within N-aminocarbamates serves as a potent binucleophile for constructing these rings. Derivatives of this compound are valuable intermediates for synthesizing heterocycles like imidazolidines, pyrazolines, and cinnolines. researchgate.netepa.gov

For instance, the synthesis of imidazolidines can be achieved through the condensation of a 1,2-diamine equivalent with a carbonyl source. The N-aminocarbamate, after reduction or transformation, can provide the necessary diamine precursor. A notable green chemistry approach involves the direct synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate, a related structure, using a reusable CeO₂ catalyst. nih.gov This highlights the potential for carbamate derivatives to act as direct precursors in cyclization reactions.

The hydrazine group is particularly effective in transition metal-catalyzed C-H activation and annulation reactions to build complex heterocyclic systems. researchgate.netresearchgate.net A protected hydrazine, such as a derivative of this compound, can be reacted with compounds like alkynes or vinylene carbonate in the presence of a rhodium catalyst to form substituted indoles. researchgate.net Similarly, phthalimide-protected hydrazine heterocycles can be synthesized via a multi-step route involving alkylation and ring-closing metathesis, offering a safer alternative to methods using electrophilic amination. tandfonline.com

Table 2: Heterocycles from Hydrazine and Carbamate Precursors

| Heterocycle Class | Synthetic Strategy | Key Precursors | Catalyst/Reagent | Significance | Citation |

|---|---|---|---|---|---|

| Indoles | [3+2] C-H Annulation | Arylhydrazines, Alkynes | Rh(III) | Access to unprotected indoles. | researchgate.net |

| Imidazolidinones | Intramolecular Cyclization | Ethylenediamine Carbamate | CeO₂ | Green, direct synthesis from CO₂-derived precursor. | nih.gov |

| Pyrazolines | Asymmetric [3+2] Cycloaddition | Hydrazine Hydrate (B1144303), Dienones | Chiral Squaramide | Optically pure fused pyrazolines. | acs.org |

| Imidazoheterocycles | Iron-Catalyzed Amination | Imidazoheterocycles, DEAD | Iron salts | Converts to carbamates and cinnolines. | researchgate.netepa.gov |

| Unsaturated Hydrazine Heterocycles | Ring-Closing Metathesis | Phthalimide-protected Boc-hydrazine | Grubbs Catalyst | Avoids hazardous electrophilic amination. | tandfonline.com |

Role in Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for drug discovery and material science. nih.gov The success of this approach relies on the use of versatile building blocks that allow for systematic and varied functionalization. Protected amino acids and their derivatives are foundational building blocks for peptide and peptidomimetic libraries. nih.govcreative-peptides.com

This compound and its analogues are well-suited for this role. The carbamate functionality itself is a key structural motif in many drugs and provides opportunities for modulation of biological and pharmacokinetic properties. nih.govacs.orgsci-hub.se The diphenylmethyl group provides a stable, yet removable, protecting group, while the N-amino group offers a point for diversification. By reacting the terminal amine with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) and subsequently deprotecting the carbamate, a vast library of compounds with different functionalities can be created from a single scaffold.

The generation of such libraries can be facilitated by solid-phase synthesis, where building blocks are attached to a resin, allowing for simple purification after each reaction step. nih.gov The use of Fmoc-protected bis-amino acids, for example, has enabled the automated synthesis of complex spiroligomer libraries. acs.org Similarly, a building block like this compound could be incorporated into automated synthesis platforms to accelerate the discovery of new bioactive molecules.

Role in Catalysis and Organocatalysis

Beyond their use as stoichiometric building blocks, derivatives of this compound have significant potential in the development of new catalysts. By incorporating chiral elements, these molecules can function as enantioselective organocatalysts, while the carbamate moiety itself can act as a ligand for transition metals.

Chiral Aminocarbamates as Enantioselective Organocatalysts

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective reactions, has become a major pillar of modern synthesis. nih.govyoutube.com Catalysts derived from natural amino acids, such as proline and its derivatives, are particularly prominent. nih.govyoutube.com

By introducing chirality into the this compound scaffold, new classes of organocatalysts can be developed. For instance, a chiral pyrrolidine-based carbamate ester has been successfully used as an organocatalyst in asymmetric Michael additions in aqueous media. arkat-usa.org The catalyst activates the substrate by forming a chiral enamine intermediate, guiding the approach of the electrophile to favor one enantiomer of the product. Chiral Brønsted bases, which often feature chiral amine groups, operate through complex hydrogen-bonding networks to achieve asymmetric induction. frontiersin.org

Similarly, chiral hydrazine derivatives have been employed in asymmetric synthesis. A bifunctional squaramide catalyst, for example, enables the asymmetric addition of hydrazine hydrate to dienones to produce optically pure pyrazolines. acs.org Chiral aminocarbamates could function analogously, with the carbamate group participating in hydrogen bonding to organize the transition state while a chiral backbone dictates the stereochemical outcome. This dual-functionality is a powerful strategy in designing highly effective organocatalysts.

Ligands and Pre-catalysts in Metal-Catalyzed Transformations

The carbamate group, with its N-H and C=O functionalities, can act as a monoanionic, bidentate, or monodentate ligand for a wide range of metal centers. mdpi.com This coordination ability allows carbamate derivatives to serve as ligands or pre-catalysts in various metal-catalyzed transformations, including cross-coupling and C-H activation reactions.

The nitrogen and oxygen atoms of the carbamate can chelate to a metal, influencing its electronic properties and steric environment, which in turn controls the catalyst's activity and selectivity. Copper-catalyzed reactions, for example, have been developed for the enantioselective synthesis of chiral amides and carbamates, where the ligand plays a crucial role in the stereodetermining step. researchgate.netrsc.orgnih.gov

The hydrazine moiety present in N-aminocarbamates can also serve as a directing group in transition metal-catalyzed C-H activation/annulation reactions. researchgate.net In these processes, the hydrazine group coordinates to the metal center (e.g., Rhodium), bringing it into close proximity to a specific C-H bond on the aromatic ring. This directed activation enables the regioselective formation of new carbon-carbon or carbon-heteroatom bonds, providing efficient routes to complex heterocyclic products. researchgate.net Therefore, derivatives of this compound represent a promising class of tunable ligands and pre-catalysts for developing novel and selective synthetic methodologies.

Development of Specialized Reagents and Materials

The strategic application of this compound and its derivatives in advanced synthetic chemistry extends to the creation of specialized reagents and materials with tailored functionalities. These applications leverage the unique structural and chemical properties of the diphenylmethyl (benzhydryl) and aminocarbamate moieties to impart specific capabilities to polymeric supports and chromatographic stationary phases.

Functionalization of Polymeric Supports and Resins

The covalent modification of polymeric supports is a cornerstone of solid-phase synthesis, catalysis, and purification. The introduction of functional groups onto inert polymer backbones, such as polystyrene, allows for the attachment of reagents, catalysts, or substrates, facilitating reaction workups and enabling the development of recyclable systems. The use of protecting groups is often essential in these multi-step syntheses to ensure selective reactions at the desired positions. wikipedia.orgnih.gov

The benzhydryl (diphenylmethyl) group, a key component of this compound, is a well-established protecting group for various functionalities, including amines and carboxylic acids. wikipedia.orgnih.govacs.orgdigitellinc.com Its relative stability and specific deprotection conditions make it a valuable tool in complex synthetic sequences on solid supports. For instance, aminomethylated polystyrene resins are common starting materials for further derivatization. rapp-polymere.comrapp-polymere.com The amino group on these resins can be modified to introduce a wide array of linkers and functional molecules.

In this context, a derivative of this compound can be envisioned as a reagent for introducing a protected primary amine functionality onto a polymeric support. The diphenylmethyl group would serve to protect the amine during subsequent synthetic transformations on the resin. The carbamate linkage provides a stable connection that can be selectively cleaved when needed. This approach allows for the controlled introduction of reactive amino groups, which are versatile handles for further functionalization.

The functionalization of polystyrene nanoparticles with amino groups has also been demonstrated as a method to create materials with specific surface properties and for further conjugation. nih.govresearchgate.net The use of reagents like this compound derivatives could offer a precise method for controlling the density and accessibility of these surface amino groups.

Table 1: Examples of Functionalized Polymeric Supports and Relevant Protecting Groups

| Polymeric Support | Functional Group | Protecting Group Example | Application |

| Polystyrene | Aminomethyl | Benzhydryl (from a suitable derivative) | Solid-phase peptide synthesis, catalyst immobilization |

| Polystyrene Nanoparticles | Surface Amino | Benzhydryl (from a suitable derivative) | Targeted drug delivery, diagnostics |

| Polyacrylate | Carboxyl | Benzhydryl ester | Controlled release, functional coatings |

Cyclodextrin-Based Chiral Stationary Phases for Chromatography

Cyclodextrins (CDs) are cyclic oligosaccharides that are widely used as chiral selectors in chromatography for the separation of enantiomers. nih.govethernet.edu.ete-bookshelf.de Their toroidal shape creates a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with a variety of guest molecules. nih.govethernet.edu.et The chiral recognition ability of native cyclodextrins can be significantly enhanced by derivatizing the hydroxyl groups on their rims.

One of the most successful strategies for enhancing the enantioselectivity of cyclodextrins is their functionalization with carbamate derivatives. oup.commdpi.comnih.gov Phenylcarbamoylated cyclodextrins, in particular, have proven to be highly effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govresearchgate.net The phenylcarbamate groups introduce additional sites for interaction, such as π-π stacking, dipole-dipole interactions, and hydrogen bonding, which contribute to the chiral recognition mechanism. mdpi.com

The synthesis of these CSPs typically involves the reaction of the cyclodextrin (B1172386) hydroxyl groups with an appropriate isocyanate to form the carbamate linkages. For example, the preparation of per-4-chloro-3-methylphenylcarbamoylated β-cyclodextrin and per-5-chloro-2-methylphenylcarbamoylated β-cyclodextrin has been reported, demonstrating the influence of the substituent pattern on the phenyl ring on the enantioseparation capabilities. nih.govresearchgate.net

In this framework, this compound could serve as a precursor or a modifying agent in the synthesis of novel cyclodextrin-based CSPs. The aminocarbamate functionality could be used to introduce a reactive handle onto the cyclodextrin, which could then be further modified. Alternatively, the entire this compound moiety could be attached to the cyclodextrin rim. The bulky and aromatic diphenylmethyl groups would be expected to play a significant role in creating a well-defined chiral environment, potentially leading to unique enantioselective properties. The synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin provides a route to a key intermediate that can be further derivatized with reagents like activated forms of this compound. beilstein-journals.org

Table 2: Examples of Carbamate-Derivatized Cyclodextrin Chiral Stationary Phases

| Cyclodextrin Type | Derivatizing Agent (Example) | Resulting Functional Group | Chromatographic Application |

| β-Cyclodextrin | 3,5-Dimethylphenyl isocyanate | 3,5-Dimethylphenylcarbamate | Enantioseparation of various racemates |

| β-Cyclodextrin | 4-Chloro-3-methylaniline (via isocyanate) | 4-Chloro-3-methylphenylcarbamate | Enantioseparation of flavonoids nih.gov |

| β-Cyclodextrin | 5-Chloro-2-methyl phenyl isocyanate | 5-Chloro-2-methylphenylcarbamate | Enantioseparation of flavonoids nih.gov |

| β-Cyclodextrin | Phenyl isocyanate | Phenylcarbamate | General enantioseparation |

Future Perspectives and Emerging Research Avenues for Di Phenyl Methyl N Aminocarbamate

Rational Design of Next-Generation Analogues for Enhanced Reactivity or Selectivity

The core structure of DI(PHENYL)METHYL N-AMINOCARBAMATE offers a versatile scaffold for the rational design of next-generation analogues with tailored properties. The field of medicinal chemistry, for instance, extensively utilizes the carbamate (B1207046) moiety for its chemical stability and ability to permeate cellular membranes. acs.org By systematically modifying the phenyl and methyl groups, researchers can fine-tune the steric and electronic characteristics of the molecule. This approach is crucial in drug design, where the goal is to create derivatives with enhanced binding affinity and selectivity for specific biological targets. nih.govnih.gov

The design process often involves creating a library of analogues and studying their structure-activity relationships (SAR). For example, introducing electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter the reactivity of the carbamate group. acs.org Molecular docking studies can provide insights into how these modifications affect the interaction of the molecule with target proteins, guiding the synthesis of more potent and selective compounds. nih.gov

Table 1: Hypothetical Analogues of this compound and Their Potential Design Goals

| Analogue Name | Modification | Potential Design Goal |

| DI(4-FLUOROPHENYL)METHYL N-AMINOCARBAMATE | Introduction of fluorine atoms on the phenyl rings | Enhance binding affinity through halogen bonding |

| DI(PHENYL)METHYL N-(METHYLAMINO)CARBAMATE | N-methylation of the amino group | Increase metabolic stability |

| DI(4-METHOXYPHENYL)METHYL N-AMINOCARBAMATE | Introduction of methoxy (B1213986) groups on the phenyl rings | Modulate electronic properties and solubility |

The carbamate functionality itself offers opportunities for modulation. Its ability to participate in hydrogen bonding through the carboxyl group and the backbone NH is a key feature that can be exploited in designing molecules that interact specifically with biological receptors. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in automation and high-throughput methodologies, and this compound is well-suited to be integrated into these advanced workflows. Automated synthesis platforms, often utilizing flow chemistry, can significantly accelerate the production of a diverse library of its analogues. youtube.com Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov

High-throughput screening (HTS) can then be employed to rapidly evaluate the properties of the synthesized analogues. unchainedlabs.com For example, in drug discovery, HTS can be used to screen thousands of compounds for their ability to inhibit a particular enzyme or bind to a specific receptor. mdpi.comnih.gov This combination of automated synthesis and HTS allows for a much faster and more efficient exploration of the chemical space around this compound, accelerating the discovery of new applications. unchainedlabs.comyoutube.com

The development of robust and efficient synthetic routes is crucial for this integration. Modern methods for carbamate synthesis, such as those utilizing carbon dioxide as a C1 building block or employing novel catalytic systems, are continually being refined to be more environmentally benign and suitable for automation. nih.govorganic-chemistry.orgorganic-chemistry.org

Exploitation in Supramolecular Chemistry and Self-Assembly

The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors in the carbamate group and the potential for π-π stacking interactions from the phenyl rings, make it an intriguing candidate for applications in supramolecular chemistry and self-assembly. nih.gov Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional structures.

Carbamate-containing molecules have been shown to self-assemble into various architectures, such as gels, liquid crystals, and other organized materials. nih.gov For instance, the introduction of long alkyl chains or other specific functional groups to the this compound scaffold could induce self-assembly into nanofibers or other nanostructures. The ability of carbamates to form hydrogen-bonded dimeric units can be a powerful tool in crystal engineering. nih.gov

Recent research has demonstrated that even in solution, carbamate-containing molecules can form well-defined supramolecular architectures, such as tetrameric clusters, which can influence their reactivity. nih.gov The study of how this compound and its derivatives self-assemble could lead to the development of novel materials with applications in areas such as drug delivery, sensing, and catalysis. carloneresearch.eu

Advanced Theoretical Predictions and Machine Learning in Reaction Discovery

The application of advanced theoretical predictions and machine learning is set to revolutionize the discovery and optimization of reactions involving this compound. Computational chemistry can provide deep mechanistic insights into the formation and reactivity of carbamates. rsc.org Quantum chemical calculations can be used to model reaction pathways, predict transition states, and understand the factors that control selectivity. researchgate.netacs.org

An active learning framework, where the ML model's predictions guide subsequent experiments, can significantly accelerate the optimization of reaction conditions, leading to higher yields and reduced waste. arxiv.org This synergy between computational prediction and experimental validation will be instrumental in unlocking the full synthetic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.